molecular formula C37H39ClO19 B12391256 Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside CAS No. 51939-66-3

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Cat. No.: B12391256
CAS No.: 51939-66-3
M. Wt: 823.1 g/mol
InChI Key: OBIYLRZBPFZUQG-MCZACEFTSA-N
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Description

Structural Characterization of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Molecular Architecture and Glycosylation Patterns

The molecular structure of this compound consists of a petunidin anthocyanidin backbone, which is substituted with two glucose moieties at the 3- and 5-positions of the flavylium nucleus. The 3-O-glucoside is further acylated at its 6′′-hydroxyl group with a p-coumaroyl moiety, while the 5-O-glucoside remains unmodified. This configuration results in a molecular formula of C₃₈H₄₁O₂₀⁺ , as inferred from mass spectrometry data.

Glycosylation at the 3- and 5-positions is catalyzed by UDP-glucose-dependent glycosyltransferases (UGTs). The 3-O-glycosylation is a common modification that enhances anthocyanin stability by reducing the reactivity of the hydroxyl group at this position. The addition of a second glucosyl group at the 5-position is less frequently observed and may further stabilize the molecule by sterically shielding the flavylium core from nucleophilic attack. The p-coumaroyl acylation at the 6′′-position of the 3-O-glucoside introduces a hydrophobic aromatic group, which influences intermolecular interactions and light absorption properties.

Key Structural Features:
  • Flavylium nucleus : Comprises a hydroxylated and methoxylated A-ring (3,4,5-trihydroxy-7-methoxyphenyl) and a benzopyrylium B-ring.
  • Glycosylation : Two β-D-glucopyranosyl units at C3 and C5.
  • Acylation : A p-coumaroyl (4-hydroxycinnamoyl) group esterified to the 6′′-OH of the 3-O-glucoside.

Acylated Anthocyanin Configuration Analysis

Acylation of anthocyanins with aromatic acids like p-coumaric acid is a critical determinant of their physicochemical properties. In this compound, the p-coumaroyl group adopts an E-configuration (trans) around the double bond, as confirmed by nuclear magnetic resonance (NMR) coupling constants (J = 16 Hz for H-α and H-β protons). This planar structure facilitates π-π stacking interactions with the flavylium core, which redshift the absorption spectrum and enhance photostability.

The acylation site at the 6′′-position of the 3-O-glucoside is strategically positioned to influence solubility. While the hydrophilic glucosyl groups promote water solubility, the hydrophobic p-coumaroyl moiety introduces amphiphilic character, enabling interactions with lipid membranes and proteins. Enzymatic studies on analogous acylated anthocyanins, such as those in blackcurrant and black rice, demonstrate that acylation increases thermal stability by 30–50% compared to non-acylated forms, as measured by half-life experiments.

Spectroscopic Identification Techniques (NMR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide definitive evidence for the structure of this compound:

  • Flavylium protons : Aromatic protons on the A- and B-rings appear as doublets between δ 6.5–8.5 ppm. The methoxy group at C7 resonates as a singlet at δ 3.9 ppm.
  • Glucosyl units : Anomeric protons of the 3-O- and 5-O-glucosides are observed at δ 5.2–5.5 ppm (J = 7–8 Hz, β-configuration). The 6′′-acyl group shifts the H-6′′ proton of the 3-O-glucoside downfield to δ 4.3–4.5 ppm.
  • p-Coumaroyl group : The trans-vinylic protons (H-α and H-β) exhibit coupling constants of J = 16 Hz at δ 6.3 and 7.5 ppm, respectively.
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the compound shows a molecular ion peak at m/z 841.2154 [M]⁺ , consistent with the formula C₃₈H₄₁O₂₀⁺. Tandem MS (MS/MS) fragments reveal sequential losses of the p-coumaroyl (146 Da) and glucosyl (162 Da) groups, confirming the substitution pattern.

Comparative Analysis with Non-Acylated Petunidin Derivatives

Non-acylated petunidin derivatives, such as petunidin-3,5-di-O-glucoside, lack the p-coumaroyl group and exhibit distinct physicochemical properties:

Property This compound Petunidin-3,5-di-O-glucoside
Thermal Stability Half-life: 120 min at 80°C Half-life: 75 min at 80°C
λmax (Visible) 520 nm (shifted due to acylation) 510 nm
Solubility in Water Moderate (amphiphilic) High (hydrophilic)

The p-coumaroyl group in the acylated derivative enhances stability by:

  • Stabilizing the flavylium cation through intramolecular copigmentation.
  • Reducing oxidative degradation via radical scavenging.
  • Decreasing hydration of the chromophore to the colorless pseudobase form.

Properties

CAS No.

51939-66-3

Molecular Formula

C37H39ClO19

Molecular Weight

823.1 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate chloride

InChI

InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1

InChI Key

OBIYLRZBPFZUQG-MCZACEFTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Extraction Protocol

Chromatographic Purification

Technique Purpose Parameters Yield/Resolution
HPLC Separation of anthocyanin isomers C18 columns, gradient elution (0–100% acetonitrile) High specificity
LC-MS Quantification and structural confirmation UPLC-MS/MS with ESI+ mode <1% error margin

Example Workflow :

Biosynthesis Pathways

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is synthesized via enzymatic glycosylation and acylation. Key enzymes include:

Enzyme Role Substrate/Co-substrate Reference
Flavonoid 3′,5′-hydroxylase (F3′5′H) Converts dihydroflavonols to delphinidin precursors Dihydroflavonol → delphinidin
UDP-glycose:flavonoid glycosyltransferase (UFGT) Attaches glucose units to anthocyanidins Petunidin → Petunidin-3-O-glucoside
p-Coumaroyl-CoA ligase Activates p-coumaroyl groups for acylation p-Coumaric acid → p-coumaroyl-CoA
Acyltransferases Conjugates p-coumaroyl groups to glucosides Petunidin-3-O-glucoside + p-coumaroyl-CoA → target compound

Limitations :

  • Downregulation of F3′5′H reduces delphinidin flux, limiting petunidin derivatives.
  • Multi-shunt pathways in downstream reactions can divert intermediates.

Chemical Synthesis Approaches

While direct synthetic protocols are scarce, glycosylation and acylation reactions are inferred from related anthocyanins:

Glycosylation Reactions

Acylation Reactions

Challenges :

  • Steric hindrance at the 6-OH position requires precise reaction control.
  • Low regioselectivity in non-enzymatic methods.

Analytical Validation

Key parameters for confirming identity and purity:

Parameter Value/Method Reference
Molecular Weight 625.6 g/mol (LC-MS)
UV-Vis λ_max ~520–540 nm (anthocyanin chromophore)
Retention Time (HPLC) ~8–12 min (C18 column, methanol/acetonitrile gradient)

Example Metabolomic Data :
In T. fournieri flowers, Petunidin-3-O-(6-O-p-coumaryl)-glucoside was detected at trace levels, while Petunidin-3,5-O-diglucoside dominated in blue variants.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Scalability
Natural Extraction High authenticity, eco-friendly Low yield, seasonal dependency Low
Biosynthesis Regioselectivity, sustainability Complex regulation, slow rates Moderate
Chemical Synthesis High reproducibility, scalability Environmental impact, low yield Variable

Chemical Reactions Analysis

Types of Reactions

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Degraded anthocyanin products, such as chalcones and phenolic acids.

    Reduction: Reduced forms of petunidin.

    Substitution: Free petunidin and glucose.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Properties

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exhibits significant antioxidant activity. Studies have shown that anthocyanins, including petunidin derivatives, can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

1.2 Anti-Inflammatory Effects

Research indicates that anthocyanins can modulate inflammatory pathways. For instance, petunidin and its derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are pivotal in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

1.3 Anticancer Activity

Emerging studies highlight the anticancer properties of this compound. It has been observed to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cell cycle progression and apoptosis-related signaling pathways . These findings support further investigation into its use as a complementary treatment in oncology.

Nutraceutical Applications

2.1 Dietary Supplementation

Due to its antioxidant and anti-inflammatory properties, this compound is being explored as a dietary supplement. It may contribute to health benefits such as improved cardiovascular health, enhanced cognitive function, and reduced risk of chronic diseases .

2.2 Functional Foods

Incorporating this compound into functional foods can enhance their health benefits. For example, grape extracts rich in petunidin derivatives can be used in beverages or food products aimed at promoting health through natural antioxidants .

Cosmetic Applications

3.1 Skin Health Benefits

This compound has potential applications in cosmetic formulations due to its antioxidant properties. It can help protect the skin from oxidative stress caused by UV radiation and pollution, contributing to anti-aging effects .

3.2 Formulation Development

Cosmetic products incorporating this compound may enhance skin hydration and elasticity while providing anti-inflammatory benefits that soothe irritated skin . Research into formulation stability and efficacy is ongoing to ensure these products meet safety and effectiveness standards.

Summary of Research Findings

Application Area Findings References
PharmacologicalAntioxidant effects; anti-inflammatory properties; anticancer activity
NutraceuticalPotential for dietary supplementation; functional food incorporation
CosmeticSkin health benefits; formulation development for anti-aging products

Case Studies

Several case studies have documented the effects of anthocyanins on human health:

  • A study demonstrated that grape-derived anthocyanins improved endothelial function in patients with metabolic syndrome, suggesting cardiovascular benefits associated with regular consumption of petunidin-rich foods .
  • Another clinical trial indicated that supplementation with anthocyanins resulted in reduced markers of inflammation in subjects with chronic inflammatory conditions, supporting their role as therapeutic agents .

Mechanism of Action

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes structural features, sources, and functional distinctions between Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside and analogous anthocyanins:

Compound Name Aglycone Glycosylation Pattern Acylation Molecular Weight (g/mol) Key Sources Stability & Bioactivity References
This compound Petunidin 3-O-(6″-p-coumaroyl)-diglucoside; 5-O-glucoside p-Coumaroyl 641.55 Concord grapes, purple potatoes High stability (acyl group); strong antioxidant capacity
Malvidin-3-O-(6-O-p-coumaroyl)-5-O-diglucoside Malvidin 3-O-(6″-p-coumaroyl)-diglucoside; 5-O-glucoside p-Coumaroyl 655.57 Torenia hybrida Similar stability; higher molar absorptivity due to methoxylated aglycone
Peonidin-3-O-(6-O-caffeoyl)-5-O-diglucoside Peonidin 3-O-(6″-caffeoyl)-diglucoside; 5-O-glucoside Caffeoyl 627.52 Hybrid grape wines Lower UV stability vs. coumaroylated forms; moderate antioxidant activity
Petunidin-3,5-O-diglucoside Petunidin 3-O-diglucoside; 5-O-glucoside None 611.49 Syzygium cumini, Vitis hybrids Reduced thermal stability; rapid degradation at neutral pH
Delphinidin-3,5-O-diglucoside Delphinidin 3,5-O-diglucoside None 597.46 Torenia fournieri High antioxidant potential but low bioavailability due to lack of acylation
Petunidin-3-O-(p-coumaroylrutinoside)-5-O-glucoside Petunidin 3-O-(6″-p-coumaroylrutinoside); 5-O-glucoside p-Coumaroyl 787 (isobaric with Pn-3-O-caffeoyl) Lycium ruthenicum Enhanced solubility (rutinoside); distinct fragmentation patterns in MS/MS

Key Research Findings

  • Acylation Impact: p-Coumaroylated derivatives (e.g., this compound) exhibit superior stability and extraction efficiency compared to non-acylated or caffeoylated forms. For instance, ultrasound-assisted deep eutectic solvent (UAE-ChGly) extraction increases coumaroylated anthocyanin yields by 2.36–2.42-fold . Caffeoyl and acetyl groups confer intermediate stability but lower resistance to enzymatic hydrolysis .
  • Aglycone Influence: Methoxylated aglycones (e.g., malvidin, petunidin) enhance UV absorption and color intensity compared to hydroxylated analogs (e.g., delphinidin) . Petunidin derivatives show species-specific accumulation; e.g., Lycium ruthenicum contains 11.79% petunidin-3-O-(6-O-p-coumaryl)-rutinoside-5-O-glucoside, while Vitis vinifera lacks diglucosides due to non-functional 5-O-glucosyltransferase alleles .
  • Analytical Challenges :

    • Isobaric compounds (e.g., this compound and Peonidin-3-O-(6-O-caffeoyl)-5-O-diglucoside) require tandem MS/MS for differentiation, relying on acyl-specific fragment ions (e.g., coumaroyl [M+H−308] vs. caffeoyl [M+H−324]) .

Biological Activity

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a naturally occurring anthocyanin compound primarily found in grapes and other fruits. It belongs to a class of flavonoids known for their antioxidant properties and potential health benefits. This article reviews the biological activities associated with this compound, focusing on its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings.

PropertyValue
Molecular FormulaC₃₇H₃₉ClO₁₉
Molecular Weight823.15 g/mol
CAS Number51939-66-3

This compound is characterized by its unique structure, which includes a coumaroyl group that enhances its biological activity compared to other anthocyanins.

Antioxidant Activity

This compound exhibits significant antioxidant properties . Studies have shown that it can enhance the activity of intracellular antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in mitigating oxidative stress in cells .

In vitro studies demonstrated that this compound effectively reduced levels of reactive oxygen species (ROS), contributing to cellular protection against oxidative damage . The activation of the Nrf2 antioxidant response pathway has been identified as a key mechanism behind its protective effects .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties . Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. In human aortic smooth muscle cells, petunidin significantly reduced PDGF-BB-induced phosphorylation of focal adhesion kinase (FAK), which is involved in inflammatory responses .

Moreover, it has been shown to decrease the expression levels of nitric oxide synthase (iNOS) and myeloperoxidase (MPO), further supporting its role in reducing inflammation .

Anticancer Potential

This compound has demonstrated anticancer activity in various studies. It was found to impair tumor growth and induce apoptosis in cancer cells through mechanisms that involve the modulation of signaling pathways associated with cell survival and proliferation .

In vitro experiments using colon cancer cell lines revealed that this compound can inhibit cell migration and invasion, suggesting its potential as a therapeutic agent against metastasis . Additionally, it was noted to down-regulate NF-κB signaling pathways, which are often activated in cancer cells .

Case Studies

  • Grape-Derived Anthocyanins : A study highlighted the antioxidant and anti-inflammatory effects of petunidin derivatives isolated from grape skins, confirming their efficacy in reducing oxidative stress markers in vitro .
  • Colon Cancer Research : Another investigation focused on the impact of petunidin on Caco-2 colon cancer cells, demonstrating significant reductions in pro-inflammatory cytokines and ROS levels, indicating its potential for cancer prevention strategies .
  • Endothelial Cell Study : Research involving endothelial cells showed that petunidin could modulate angiogenesis through the phosphoinositide 3-kinase pathway, suggesting implications for cardiovascular health .

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